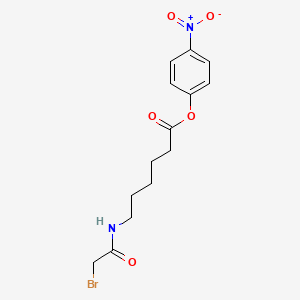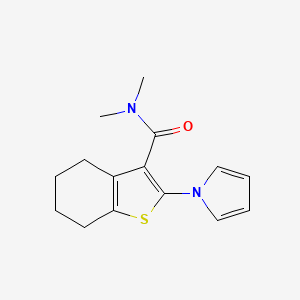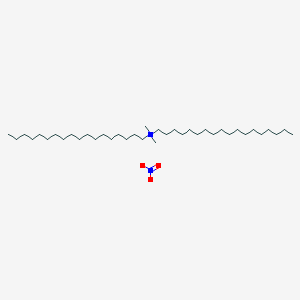
N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
First Method: The synthesis of N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate can be achieved by reacting octadecan-1-amine with methyl iodide to form N,N-dimethyl-N-octadecyloctadecan-1-aminium iodide. This intermediate is then treated with silver nitrate to replace the iodide ion with a nitrate ion, yielding the final product.
Second Method: Another method involves the reaction of octadecan-1-amine with dimethyl sulfate to form N,N-dimethyl-N-octadecyloctadecan-1-aminium sulfate, which is then treated with barium nitrate to precipitate barium sulfate and form this compound.
Industrial Production Methods
Industrial production typically follows the first method due to its higher yield and simpler purification process. The reaction is carried out in a polar solvent such as ethanol, and the product is purified by recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Silver nitrate or sodium chloride can be used for substitution reactions.
Major Products
Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium N-oxide.
Reduction: N,N-Dimethyl-N-octadecyloctadecan-1-amine.
Substitution: N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties, which disrupt the cell membranes of microorganisms, leading to cell lysis. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, increasing permeability and causing leakage of cellular contents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-N-dodecyldodecan-1-aminium chloride: Similar structure but with shorter alkyl chains, leading to different surfactant properties.
N,N-Dimethyl-N-hexadecyloctadecan-1-aminium bromide: Similar structure but with a bromide ion instead of a nitrate ion, affecting its solubility and reactivity.
Uniqueness
N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in applications requiring strong surface activity and antimicrobial effects.
Eigenschaften
CAS-Nummer |
145058-80-6 |
|---|---|
Molekularformel |
C38H80N2O3 |
Molekulargewicht |
613.1 g/mol |
IUPAC-Name |
dimethyl(dioctadecyl)azanium;nitrate |
InChI |
InChI=1S/C38H80N.NO3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-38H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
NQFNJHBXAYBSPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


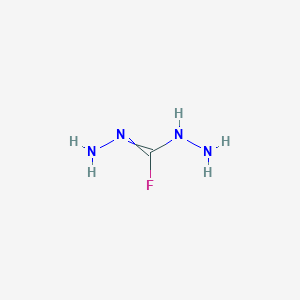
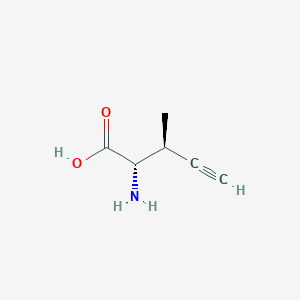
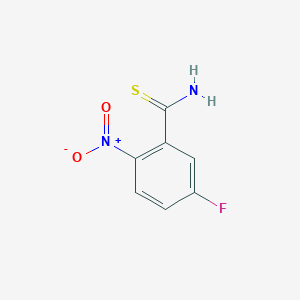
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)

![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)

![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)


